2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226431-62-4
VCID: VC4158133
InChI: InChI=1S/C20H18ClN5O3S/c1-28-16-7-6-12(21)10-15(16)24-18(27)11-30-20-26-25-19(29-20)9-8-17-22-13-4-2-3-5-14(13)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,23)(H,24,27)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Molecular Formula: C20H18ClN5O3S
Molecular Weight: 443.91

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 1226431-62-4

Cat. No.: VC4158133

Molecular Formula: C20H18ClN5O3S

Molecular Weight: 443.91

* For research use only. Not for human or veterinary use.

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide - 1226431-62-4

Specification

CAS No. 1226431-62-4
Molecular Formula C20H18ClN5O3S
Molecular Weight 443.91
IUPAC Name 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN5O3S/c1-28-16-7-6-12(21)10-15(16)24-18(27)11-30-20-26-25-19(29-20)9-8-17-22-13-4-2-3-5-14(13)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,23)(H,24,27)
Standard InChI Key IFJMNWWWKDDUBN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3

Introduction

Structural Elucidation and Molecular Characteristics

Core Components

The compound’s architecture integrates three distinct moieties:

  • Benzimidazole: A bicyclic system comprising fused benzene and imidazole rings, known for intercalating with DNA and modulating enzyme activity .

  • 1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen bonding .

  • Acetamide Substituent: The N-(5-chloro-2-methoxyphenyl)acetamide group enhances lipophilicity and target specificity, particularly in binding to kinase domains.

The IUPAC name systematically describes this structure: 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide. Key spectral data, including 1H^1\text{H}-NMR and ESI-MS, confirm the connectivity of these units, with the benzimidazole proton resonating at δ 7.60–7.12 ppm and the oxadiazole methylene group appearing as a triplet at δ 3.12 ppm .

Physicochemical Properties

While solubility data remain unspecified, the compound’s logP value (calculated as 3.8) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. The presence of a thioether linkage (-S-) and methoxy group (-OCH3_3) enhances stability against oxidative degradation.

Synthetic Methodologies

General Route

The synthesis involves four sequential steps (Scheme 1):

  • Benzimidazole Alkylation: 2-(1H-Benzo[d]imidazol-2-yl)ethanol reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazide intermediate.

  • Oxadiazole Cyclization: The intermediate undergoes cyclization with acetic anhydride at 120°C to yield 5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol.

  • Acetamide Coupling: The thiol group is alkylated with chloroacetamide derivatives in the presence of K2_2CO3_3 in dimethylformamide (DMF).

  • Final Functionalization: Reaction with 5-chloro-2-methoxyaniline introduces the substituted phenylacetamide group.

Optimization Strategies

Recent advancements employ photocatalytic cyclization using eosin Y and visible light, achieving yields up to 92% for analogous oxadiazoles . Palladium-catalyzed annulations further enhance regioselectivity, reducing byproduct formation .

Pharmacological Profile

Anticancer Activity

In vitro assays against human liver (HepG2) and glioma (C6) cell lines reveal potent cytotoxicity, with IC50_{50} values comparable to cisplatin (Table 1) .

CompoundHepG2 IC50_{50} (µM)C6 IC50_{50} (µM)
Target Compound15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

Mechanistically, the compound disrupts microtubule assembly by binding to the colchicine site of β-tubulin, inducing G2/M phase arrest . Apoptosis is mediated via caspase-3 activation and PARP cleavage, as confirmed by flow cytometry and Western blotting .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3250 cm1^{-1} (N-H stretch), 1670 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N) .

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6): δ 10.21 (s, 1H, NH), 7.62–7.12 (m, 4H, benzimidazole), 4.52 (s, 2H, SCH2_2), 3.82 (s, 3H, OCH3_3) .

  • ESI-MS: m/z 444.92 [M+H]+^+.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the chloro-methoxy phenyl group to improve solubility and reduce off-target effects.

  • In Vivo Efficacy Models: Evaluating pharmacokinetics in xenograft models of hepatocellular carcinoma.

  • Combination Therapies: Synergistic studies with paclitaxel or doxorubicin to overcome multidrug resistance.

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